molecular formula C10H14Si B8017411 4-Vinylphenyldimethylsilicon

4-Vinylphenyldimethylsilicon

Cat. No.: B8017411
M. Wt: 162.30 g/mol
InChI Key: LAGQCXVIXQYJHO-UHFFFAOYSA-N
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Description

4-Vinylphenyldimethylsilicon is an organosilicon compound characterized by a vinyl group attached to a phenyl ring, which is further bonded to a dimethylsilicon moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylphenyldimethylsilicon can be synthesized through a multi-step process involving the reaction of 1-bromo-4-ethenylbenzene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of chlorodimethylsilane . This reaction sequence allows for the formation of the desired vinylsilane compound under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as distillation and chromatography, is crucial for obtaining high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-vinylphenyldimethylsilicon involves its ability to undergo various chemical transformations, which are facilitated by its reactive vinyl and silicon moieties. The vinyl group can participate in polymerization reactions, forming long-chain polymers with desirable mechanical and thermal properties. The silicon moiety can engage in cross-linking reactions, enhancing the stability and durability of the resulting materials. These molecular interactions and pathways are crucial for the compound’s effectiveness in its various applications.

Comparison with Similar Compounds

    Vinyltrimethylsilane: Similar to 4-vinylphenyldimethylsilicon but with three methyl groups attached to the silicon atom instead of a phenyl group.

    Vinyltriethoxysilane: Contains ethoxy groups attached to the silicon atom, making it more hydrophilic and suitable for different applications.

    Phenyltrimethylsilane: Lacks the vinyl group, resulting in different reactivity and applications compared to this compound.

Uniqueness: this compound stands out due to the presence of both a vinyl group and a phenyl group attached to the silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity in polymerization and cross-linking reactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(4-ethenylphenyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8,11H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQCXVIXQYJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28851-90-3
Details Compound: Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer
Record name Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28851-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

162.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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